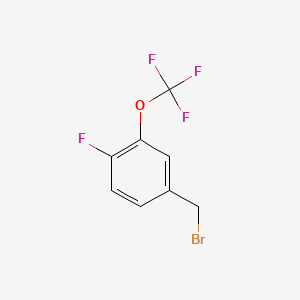

4-Fluoro-3-(trifluoromethoxy)benzyl bromide

説明

準備方法

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-fluoro-3-(trifluoromethoxy)toluene. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C), followed by stirring for about 30 minutes . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as triphenylphosphine (PPh3) in dichloromethane, with the reaction mixture being refluxed at 60°C .

化学反応の分析

4-Fluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation reactions: It can be oxidized to form corresponding benzaldehyde derivatives.

Reduction reactions: It can be reduced to form benzyl alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .

科学的研究の応用

Synthesis of Bioreductive Drugs

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of bioreductive drugs that are activated under hypoxic conditions, such as those found in solid tumors. These drugs are designed to selectively target cancer cells while minimizing damage to healthy tissues.

Antitubercular Agents

This compound serves as a precursor in the preparation of [(nitro)(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines, which exhibit significant antitubercular activity. The synthesis involves coupling reactions that enhance the biological efficacy of the resulting compounds .

Anti-allergic Agents

This compound is also utilized to synthesize tetrahydronaphthalenols that demonstrate anti-allergic properties. These compounds are evaluated for their ability to inhibit allergic reactions and provide therapeutic benefits.

Antiviral Compounds

The compound is involved in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown promising antiviral activities against various viral infections. The structural modifications facilitated by this compound enhance the antiviral potency of the derivatives.

Data Tables

Case Study 1: Antitubercular Activity

A study evaluated several derivatives synthesized from this compound for their antitubercular activity using standard laboratory techniques. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced efficacy against Mycobacterium tuberculosis compared to existing treatments .

Case Study 2: Bioreductive Drug Development

Research focused on developing bioreductive drugs using this compound demonstrated its effectiveness in selectively targeting hypoxic tumor cells in vitro and in vivo models. The findings highlighted its potential as a therapeutic agent in cancer treatment protocols, showcasing improved selectivity and reduced side effects compared to conventional chemotherapeutics .

作用機序

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in various molecules, leading to the formation of new chemical bonds and the modification of molecular structures . This property makes it useful in organic synthesis and medicinal chemistry.

類似化合物との比較

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart specific chemical properties such as increased reactivity and stability. Similar compounds include:

4-Fluorobenzyl bromide: Lacks the trifluoromethoxy group, making it less reactive.

4-(Trifluoromethoxy)benzyl bromide: Lacks the fluoro group, which affects its reactivity and stability.

4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

生物活性

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-50-0) is a fluorinated aromatic compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, characterized by a trifluoromethoxy group, positions it as a versatile intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C₈H₅BrF₄O

- Molecular Weight : 273.02 g/mol

- Structure : The compound features a benzyl group substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

This compound primarily acts as a reagent in organic synthesis, facilitating the formation of new compounds through various chemical reactions. It is known to participate in:

- Friedel-Crafts polymerization : It acts as an electrophile in reactions catalyzed by aluminum chloride, leading to the formation of complex organic structures.

- Nucleophilic substitutions : The compound can react with nucleophiles such as amines and alcohols, resulting in the formation of substituted products.

- Oxidation and reduction reactions : It can be oxidized to yield benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential effects on cellular processes:

1. Cellular Effects

Research indicates that this compound can influence cell signaling pathways and gene expression. For instance:

- Exposure to varying concentrations has shown altered expression of genes involved in metabolic pathways, suggesting a role in modulating cellular metabolism.

- In laboratory settings, it has demonstrated dose-dependent effects on cellular functions, with higher concentrations leading to cytotoxicity in certain cell lines.

2. Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which may lead to the formation of metabolites that possess distinct biological activities. Its interaction with these enzymes suggests potential implications for drug metabolism and pharmacokinetics.

3. Transport and Distribution

The transport mechanisms within cells involve specific transporters that determine the localization of this compound. Understanding these interactions is crucial for predicting its efficacy and toxicity profiles.

Case Studies

A few notable studies highlight the biological implications of this compound:

- Anticancer Activity : In one study, derivatives of similar fluorinated compounds exhibited significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound showed IC₅₀ values ranging from 0.56 µM to over 10 µM depending on their structure and substituents . This suggests that modifications to the molecular structure can enhance or diminish biological activity.

- Gene Expression Modulation : Another study demonstrated that exposure to fluorinated compounds could lead to changes in gene expression profiles associated with metabolic disorders, indicating potential therapeutic applications in conditions like diabetes or obesity .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Significant antiproliferative effects observed; IC₅₀ values < 1 µM for certain derivatives |

| Gene Expression | Alterations in metabolic gene expression linked to exposure |

| Metabolism | Interaction with cytochrome P450 enzymes suggests implications for pharmacokinetics |

特性

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYOYNASUIPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574883 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-50-0 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。